molecular formula C19H28N4O5 B1580514 (DES-TYR1)-LEU-ENKEPHALIN CAS No. 60254-83-3

(DES-TYR1)-LEU-ENKEPHALIN

Cat. No.: B1580514
CAS No.: 60254-83-3
M. Wt: 392.4 g/mol
InChI Key: OCMQTALHBUOBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(DES-TYR1)-LEU-ENKEPHALIN is a synthetic peptide compound It is composed of a sequence of amino acids, specifically glycine, phenylalanine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (DES-TYR1)-LEU-ENKEPHALIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(DES-TYR1)-LEU-ENKEPHALIN can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to alter its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: This can be achieved using various amino acid derivatives under standard peptide synthesis conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

Scientific Research Applications

(DES-TYR1)-LEU-ENKEPHALIN has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The compound can be utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of (DES-TYR1)-LEU-ENKEPHALIN involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    N-(N-Glycylglycyl)glycine: Another peptide with a similar structure but different amino acid sequence.

    N-Glycylglycine: A simpler peptide composed of two glycine residues.

    N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine: A more complex peptide with additional glycine residues.

Uniqueness

(DES-TYR1)-LEU-ENKEPHALIN is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-12(2)8-15(19(27)28)23-18(26)14(9-13-6-4-3-5-7-13)22-17(25)11-21-16(24)10-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMQTALHBUOBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975670
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-83-3
Record name NSC350589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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